4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide
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Overview
Description
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide is an organic compound that belongs to the class of amides It features a butanamide group attached to a 4,6-dimethyl-2,3-dihydro-1H-indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide typically involves the following steps:
Formation of 4,6-Dimethyl-2,3-dihydro-1H-indene: This can be achieved through the hydrogenation of 4,6-dimethylindene using a suitable catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Amidation Reaction: The 4,6-dimethyl-2,3-dihydro-1H-indene is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-Dimethyl-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
4,6-Dimethylindan: Another related compound with similar structural features.
2,3-Dihydro-4,6-dimethyl-1H-indene: A closely related compound with slight structural differences.
Uniqueness: 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide is unique due to its specific amide functional group attached to the indene moiety, which imparts distinct chemical and biological properties compared to its similar compounds .
Properties
CAS No. |
62678-15-3 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)butanamide |
InChI |
InChI=1S/C15H21NO/c1-10-8-11(2)13-7-6-12(14(13)9-10)4-3-5-15(16)17/h8-9,12H,3-7H2,1-2H3,(H2,16,17) |
InChI Key |
JKGWPQHEONQPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)CCCC(=O)N)C |
Origin of Product |
United States |
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